molecular formula C₁₄H₁₁ClFNO₃ B1146037 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide CAS No. 1797116-69-8

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide

Cat. No.: B1146037
CAS No.: 1797116-69-8
M. Wt: 295.69
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Description

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 5th position of the phenyl ring, a hydroxy group at the 2nd position of the phenyl ring, and a fluoro group at the 2nd position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzoic acid and 5-methoxy-2-hydroxyaniline.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 5-chloro-2-fluorobenzoic acid is reacted with 5-methoxy-2-hydroxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of new derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy and methoxy groups can influence its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide: can be compared with other benzamide derivatives, such as:

    5-Chloro-2-fluoro-N-(2-hydroxyphenyl)benzamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    5-Methoxy-N-(5-chloro-2-hydroxyphenyl)-2-fluoro-benzamide: The positions of the chloro and methoxy groups are interchanged, potentially leading to different reactivity and applications.

    N-(5-Methoxy-2-hydroxyphenyl)-2-fluoro-5-chlorobenzamide: Similar structure but with different substitution patterns, influencing its overall behavior.

The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is a synthetic organic compound belonging to the benzamide class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A chloro group at the 5th position.
  • A methoxy group at the 5th position of the phenyl ring.
  • A hydroxy group at the 2nd position of the phenyl ring.
  • A fluoro group at the 2nd position of the benzamide ring.

These functional groups are crucial as they influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against a range of microbial pathogens.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like hydroxy and methoxy can enhance binding affinity and specificity, influencing various biochemical pathways.

Antimicrobial Activity

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)% Inhibition
MCF-7 (breast)15.375
HeLa (cervical)10.482
A549 (lung)20.168

Case Studies

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cell lines. The authors reported that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Another research effort utilized molecular docking studies to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The results suggested that it could inhibit key enzymes responsible for tumor growth .

Properties

IUPAC Name

2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXBZYSLYKLCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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